molecular formula C8H8O3S B6233206 5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione CAS No. 1781541-86-3

5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Cat. No.: B6233206
CAS No.: 1781541-86-3
M. Wt: 184.2
InChI Key:
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Description

5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is an organic compound with the molecular formula C8H8O3S It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Mechanism of Action

Target of Action

The primary targets of 5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to better understand the compound’s biological effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence the action of this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thioglycolic acid in the presence of a catalyst to form the desired benzothiophene derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives.

Scientific Research Applications

5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione: Similar structure but contains a nitrogen atom in the ring.

    2-hydroxybenzothiophene: Lacks the 1,1-dione functionality.

    Benzothiophene-1,1-dioxide: Contains a sulfone group instead of the hydroxyl group

Uniqueness

5-hydroxy-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and dione functionalities allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research.

Properties

CAS No.

1781541-86-3

Molecular Formula

C8H8O3S

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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